Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)-
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Overview
Description
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- typically involves multi-step organic synthesis. One common approach is the reduction of a precursor compound, followed by inversion methods to achieve the desired stereochemistry. For example, the synthesis of similar compounds involves the use of sodium borohydride in methanol at low temperatures, followed by inversion using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxy groups.
Substitution: Amino and hydroxy groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield hydroxy derivatives, while oxidation reactions produce oxo derivatives.
Scientific Research Applications
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to lipid metabolism and cellular signaling.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes such as lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares similar functional groups and stereochemistry.
γ-Amino β-hydroxybutyric acid: Known for its neuromodulatory properties, this compound also contains amino and hydroxy groups.
Properties
CAS No. |
175521-91-2 |
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Molecular Formula |
C21H41NO5 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |
InChI |
InChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27) |
InChI Key |
JVVUMRUWQBAVNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O |
Origin of Product |
United States |
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